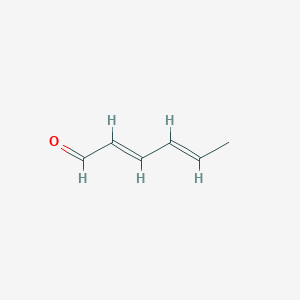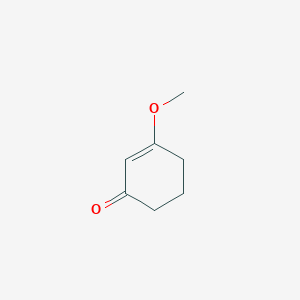
2,3,5,6-Tetrachloropyridine 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5,6-Tetrachloropyridine 1-oxide is a chlorinated heterocyclic compound with the molecular formula C5HCl4NO. This compound is known for its significant reactivity due to the presence of multiple chlorine atoms and an oxygen atom attached to the nitrogen in the pyridine ring. It is used in various chemical reactions and has applications in different fields, including organic synthesis and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3,5,6-Tetrachloropyridine 1-oxide can be synthesized through the chlorination of pyridine derivatives. One common method involves the reaction of 2,3,5,6-tetrachloropyridine with an oxidizing agent. For example, 2,3,5,6-tetrachloro-4-methoxypyridine can be oxidized to produce 2,3,5,6-tetrachloro-4-methoxypyridine 1-oxide .
Industrial Production Methods
Industrial production of pyridine, 2,3,5,6-tetrachloro-, 1-oxide typically involves the use of pyridine as a starting material, which is then chlorinated and oxidized under controlled conditions. Companies like Jubilant Ingrevia have developed niche technologies for the production of such compounds, ensuring cost-effectiveness and sustainability .
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-Tetrachloropyridine 1-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of the N-oxide group.
Substitution: Nucleophilic substitution reactions are common due to the electron-deficient nature of the pyridine ring, allowing for the replacement of chlorine atoms with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted pyridine derivatives, while oxidation can produce higher oxidation state compounds .
Scientific Research Applications
2,3,5,6-Tetrachloropyridine 1-oxide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of other organic compounds and heterocycles.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals like insecticides and herbicides
Mechanism of Action
The mechanism of action of pyridine, 2,3,5,6-tetrachloro-, 1-oxide involves its reactivity due to the electron-deficient nature of the pyridine ring and the presence of multiple chlorine atoms. This makes it highly reactive towards nucleophiles, allowing for various substitution reactions. The N-oxide group also plays a role in its reactivity, influencing the overall electron distribution in the molecule .
Comparison with Similar Compounds
Similar Compounds
Pentachloropyridine: Another chlorinated pyridine derivative with one additional chlorine atom.
2,3,5,6-Tetrachloropyridine: The precursor to pyridine, 2,3,5,6-tetrachloro-, 1-oxide.
2,3,5,6-Tetrachloro-4-methoxypyridine: A related compound with a methoxy group instead of the N-oxide group.
Uniqueness
2,3,5,6-Tetrachloropyridine 1-oxide is unique due to the presence of the N-oxide group, which significantly influences its reactivity and chemical behavior. This makes it a valuable compound in various chemical reactions and applications, distinguishing it from other chlorinated pyridine derivatives .
Properties
CAS No. |
18032-57-0 |
|---|---|
Molecular Formula |
C5HCl4NO |
Molecular Weight |
232.9 g/mol |
IUPAC Name |
2,3,5,6-tetrachloro-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C5HCl4NO/c6-2-1-3(7)5(9)10(11)4(2)8/h1H |
InChI Key |
VKMHSPSIFGYZGC-UHFFFAOYSA-N |
SMILES |
C1=C(C(=[N+](C(=C1Cl)Cl)[O-])Cl)Cl |
Canonical SMILES |
C1=C(C(=[N+](C(=C1Cl)Cl)[O-])Cl)Cl |
Synonyms |
PYRIDINE, 2,3,5,6-TETRACHLORO-, 1-OXIDE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-Phenylnaphtho[2,1-b]thiophene](/img/structure/B92081.png)





![4-{Methyl[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B92091.png)
